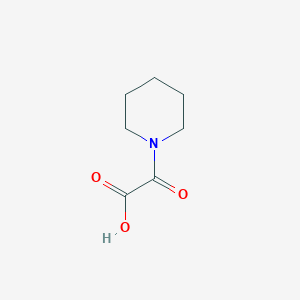

Oxo(piperidin-1-yl)acetic acid

CAS No.: 4706-33-6

Cat. No.: VC2352747

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4706-33-6 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 2-oxo-2-piperidin-1-ylacetic acid |

| Standard InChI | InChI=1S/C7H11NO3/c9-6(7(10)11)8-4-2-1-3-5-8/h1-5H2,(H,10,11) |

| Standard InChI Key | MGUUGECHSXIHBV-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C(=O)O |

| Canonical SMILES | C1CCN(CC1)C(=O)C(=O)O |

Introduction

Oxo(piperidin-1-yl)acetic acid is recognized internationally through various identification systems that enable researchers to precisely reference and work with this compound. The standardized nomenclature provides a universal framework for discussing this chemical entity across different scientific communities.

The compound is identified through several standard chemical identifiers:

-

CAS Registry Number: 4706-33-6

-

Molecular Formula: C₇H₁₁NO₃

-

SMILES Notation: C1CCN(CC1)C(=O)C(=O)O

Physical and Chemical Properties

Oxo(piperidin-1-yl)acetic acid demonstrates a range of physical and chemical properties that influence its behavior in various environments and reactions. These properties are critical for predicting its interactions with other substances and determining appropriate handling procedures.

Basic Physical Properties

The compound exhibits specific physical characteristics that define its state and behavior under standard conditions. These fundamental properties provide essential information for handling and working with this compound in laboratory and industrial settings.

Table 1: Basic Physical Properties of Oxo(piperidin-1-yl)acetic acid

Solubility and Partition Properties

The solubility characteristics of oxo(piperidin-1-yl)acetic acid significantly influence its applications and behavior in various systems. These properties affect how the compound distributes between different phases and interacts with solvents.

The compound demonstrates high water solubility, with estimates ranging from 33,254.2 mg/L (EPA T.E.S.T.) to 1,000,000 mg/L (EPI Suite) . This exceptional water solubility is likely due to the presence of both the carboxylic acid group and the nitrogen-containing piperidine ring, which can participate in hydrogen bonding and ionic interactions with water molecules. This property makes the compound particularly useful in aqueous reaction media and biological systems where water compatibility is essential.

Structural Features

The molecular structure of oxo(piperidin-1-yl)acetic acid contains several key functional groups that determine its chemical behavior and reactivity patterns. Understanding these structural elements is crucial for predicting its chemical interactions.

Table 2: Structural Features of Oxo(piperidin-1-yl)acetic acid

The structure features a six-membered piperidine ring connected to an oxoacetic acid moiety. The piperidine nitrogen serves as a key connection point between these two major structural components. The oxoacetic acid portion contains a carbonyl group adjacent to the carboxylic acid functionality, creating an α-keto acid arrangement that influences the compound's reactivity.

Synthesis and Preparation Methods

The synthesis of oxo(piperidin-1-yl)acetic acid can be approached through various synthetic routes, each with specific advantages and limitations. While the search results don't provide explicit synthesis methods for this exact compound, general approaches can be inferred based on similar compounds.

Related Compounds and Structural Analogs

Oxo(piperidin-1-yl)acetic acid belongs to a family of related compounds with similar structural features. Understanding these relationships helps contextualize its properties and potential applications within broader chemical frameworks.

Structural Relationships

Several compounds share structural similarities with oxo(piperidin-1-yl)acetic acid, including variations in the heterocyclic ring system or the acid moiety. These structural relationships create a chemical family with related properties and applications.

Table 3: Structurally Related Compounds

Comparison with (4-Oxo-piperidin-1-yl)acetic Acid

It's important to distinguish oxo(piperidin-1-yl)acetic acid (CAS: 4706-33-6) from the related compound (4-oxo-piperidin-1-yl)acetic acid (CAS: 218772-96-4) . While their names sound similar, they represent structurally distinct molecules:

-

Oxo(piperidin-1-yl)acetic acid has the oxo group attached to the acetic acid portion of the molecule, forming an α-keto acid structure.

-

(4-Oxo-piperidin-1-yl)acetic acid has the oxo group at the 4-position of the piperidine ring, while maintaining a regular acetic acid moiety.

This structural difference significantly impacts their chemical behavior, reactivity, and potential applications. The positioning of the oxo group affects properties such as acidity, solubility, and hydrogen bonding capabilities.

Analytical Methods and Characterization

The accurate identification and analysis of oxo(piperidin-1-yl)acetic acid require specific analytical techniques and methods. These approaches enable researchers to confirm the compound's identity, assess its purity, and study its properties in various contexts.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the compound's structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the arrangement of hydrogen and carbon atoms in the molecule, with characteristic signals for the piperidine ring protons and the carboxylic acid group. Infrared (IR) spectroscopy would show distinctive absorption bands for the carbonyl groups and the N-C bond, offering confirmation of the key functional groups present.

Mass spectrometry would provide the molecular weight and fragmentation pattern, which serves as a fingerprint for this specific compound. The expected molecular ion peak would correspond to the molecular weight of 157.169 g/mol, with fragment ions reflecting the breakdown of the piperidine ring and the oxoacetic acid moiety.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for both analytical and preparative purposes. These methods allow for the separation of oxo(piperidin-1-yl)acetic acid from impurities or related compounds, assessment of purity levels, and quantitative analysis in various matrices.

For optimal HPLC analysis, reverse-phase columns with appropriate mobile phase compositions would be selected based on the compound's polarity and solubility characteristics. The high water solubility suggests that aqueous mobile phases with suitable pH adjustment would be effective for chromatographic separation.

Chemical Reactivity and Transformation Pathways

The chemical behavior of oxo(piperidin-1-yl)acetic acid is significantly influenced by its functional groups, which dictate its reactivity patterns and potential transformation pathways in various chemical environments.

Reactivity of Functional Groups

The compound contains several reactive functional groups that can participate in different types of chemical reactions:

The carboxylic acid group can undergo typical reactions of carboxylic acids, including esterification, amide formation, and reduction to alcohols. These transformations provide routes to various derivatives with modified properties and functions.

The α-keto acid arrangement (with the carbonyl adjacent to the carboxylic acid) creates an activated carboxylic acid that can participate in decarboxylation reactions under certain conditions. This reactivity pattern could be exploited for specific synthetic transformations where controlled decarboxylation is desired.

The tertiary amine of the piperidine ring can act as a nucleophile in the presence of electrophiles or as a ligand for metal coordination. It can also undergo quaternization with alkyl halides to form quaternary ammonium salts, which would significantly alter the compound's solubility and charge properties.

Stability Considerations

Understanding the stability of oxo(piperidin-1-yl)acetic acid under various conditions is crucial for its proper handling, storage, and application. The compound may be sensitive to hydrolysis, particularly of the amide-like bond connecting the piperidine ring to the oxoacetic acid portion. Extreme pH conditions, elevated temperatures, or prolonged exposure to moisture might accelerate degradation processes.

The presence of the α-keto acid functionality suggests potential sensitivity to oxidation and reduction reactions. Oxidizing agents might further oxidize this functionality, while reducing agents could selectively reduce the carbonyl groups. These susceptibilities should be considered when designing reaction conditions involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume